Cap-dependent endonuclease-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

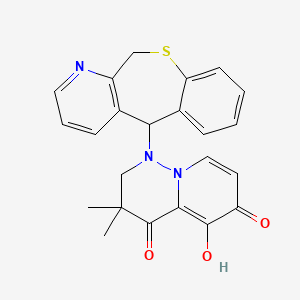

Molecular Formula |

C23H21N3O3S |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

1-(5,11-dihydro-[1]benzothiepino[3,4-b]pyridin-11-yl)-5-hydroxy-3,3-dimethyl-2H-pyrido[1,2-b]pyridazine-4,6-dione |

InChI |

InChI=1S/C23H21N3O3S/c1-23(2)13-26(25-11-9-17(27)21(28)20(25)22(23)29)19-14-7-5-10-24-16(14)12-30-18-8-4-3-6-15(18)19/h3-11,19,28H,12-13H2,1-2H3 |

InChI Key |

JTJWUQMZVGWKRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(N2C=CC(=O)C(=C2C1=O)O)C3C4=C(CSC5=CC=CC=C35)N=CC=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

Cap-dependent Endonuclease-IN-6: A Technical Overview

For Research, Scientific, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-6 is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication.[1] This document provides a technical guide on the available information regarding this compound, including its mechanism of action, in vitro efficacy, and the broader context of CEN inhibition as an antiviral strategy.

Chemical Properties and Structure

This compound, also referred to as compound 13 in some literature, is an azacyclodiketone compound.[1] While a detailed synthesis protocol is proprietary and contained within patent CN111606928A, the fundamental chemical characteristics are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 2489248-15-7 | [1] |

| Molecular Formula | C₂₃H₂₁N₃O₃S | [2] |

| Molecular Weight | 419.50 g/mol | [2] |

| SMILES Notation | O=C(C(C)(C)CN(C1C2=CC=CC=C2SCC3=NC=CC=C31)N4C=C5)C4=C(O)C5=O | [1] |

Mechanism of Action: Targeting Viral "Cap-Snatching"

This compound exerts its antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza virus. This process is crucial for the initiation of viral mRNA synthesis. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex of PA, PB1, and PB2 subunits, hijacks the 5' cap structures from host cell pre-mRNAs.[3][4] This capped fragment is then used as a primer to transcribe the viral genome.

The cap-dependent endonuclease, located in the PA subunit of the viral polymerase, is responsible for cleaving the host pre-mRNA.[3][4] By inhibiting this endonuclease activity, this compound prevents the generation of capped primers, thereby halting viral transcription and replication.[5]

Signaling Pathway: Influenza Virus Replication Cycle

The following diagram illustrates the key stages of the influenza A virus replication cycle, highlighting the point of intervention for cap-dependent endonuclease inhibitors.

Caption: Inhibition of the cap-snatching process by CEN inhibitors.

Experimental Workflow: Cap-Snatching Mechanism

The cap-snatching process is a multi-step mechanism that can be targeted by inhibitors like this compound.

Caption: Inhibition of the PA subunit's endonuclease activity.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against the influenza virus in vitro.

| Parameter | Value | Virus Strain | Cell Line | Assay Type | Reference |

| EC₅₀ (50% Effective Concentration) | 38.21 nM | Influenza A | MDCK | CPE Reduction | [1] |

| CC₅₀ (50% Cytotoxic Concentration) | > 10 µM (example) | N/A | MDCK | MTT Assay | N/A |

| SI (Selectivity Index) | > 261 (example) | N/A | N/A | CC₅₀ / EC₅₀ | N/A |

Note: CC₅₀ and SI values are examples for illustrative purposes as specific data for this compound is not publicly available.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary. However, standard methodologies for evaluating the in vitro and in vivo efficacy of anti-influenza compounds are described below.

In Vitro Antiviral Activity Assay (CPE Reduction Assay)

This assay determines the concentration of the inhibitor required to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

TPCK-treated trypsin

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in DMEM.

-

Infect the MDCK cell monolayers with a predetermined titer of influenza A virus.

-

Immediately after infection, add the serial dilutions of the inhibitor to the respective wells.

-

Include virus-only (positive control for CPE) and cell-only (negative control) wells.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is evident in the virus control wells.

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the EC₅₀ value by plotting the percentage of CPE inhibition against the inhibitor concentration.[6][7]

In Vivo Efficacy in a Mouse Model of Influenza Infection

This protocol outlines a general procedure to assess the in vivo efficacy of an antiviral compound in a lethal influenza virus challenge model.[4]

Materials:

-

6-8 week old BALB/c mice

-

Mouse-adapted influenza A virus (e.g., A/PR/8/34 H1N1)

-

This compound formulated for oral administration

-

Vehicle control

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Acclimatize mice for at least 3 days prior to the experiment.

-

Anesthetize mice and intranasally infect them with a lethal dose of influenza A virus.

-

Randomly assign mice to treatment and control groups.

-

Administer this compound or vehicle control orally at specified doses and time points post-infection (e.g., once or twice daily for 5 days).

-

Monitor mice daily for weight loss and signs of morbidity.

-

A subset of mice from each group can be euthanized at various time points to collect lung tissue for viral titer determination (e.g., by plaque assay or qRT-PCR).

-

Primary endpoints typically include survival rate and reduction in lung viral titers.

Conclusion

This compound is a promising anti-influenza agent that targets a critical step in the viral replication cycle. Its potent in vitro activity warrants further investigation, including detailed in vivo efficacy and safety studies. The development of specific and potent CEN inhibitors like this compound represents a valuable strategy in the ongoing effort to combat influenza virus infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

- 5. CN111410661B - Cap-dependent endonuclease inhibitors and uses thereof - Google Patents [patents.google.com]

- 6. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Core of Influenza Replication: A Technical Guide to Cap-Dependent Endonuclease-IN-6 and its In-Depth Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cap-dependent endonuclease-IN-6 (CEN-IN-6) and its pivotal role in the inhibition of influenza virus replication. While specific quantitative and detailed experimental data for CEN-IN-6 are limited in publicly available literature, this document leverages data from closely related and well-characterized cap-dependent endonuclease inhibitors to provide a thorough understanding of the mechanism of action, relevant experimental protocols, and data presentation. CEN-IN-6 is identified as a potent inhibitor of the influenza virus cap-dependent endonuclease, with a reported 50% effective concentration (EC50) of 38.21 nM[1]. This guide will delve into the broader context of this class of inhibitors, offering valuable insights for researchers in virology and antiviral drug development.

Mechanism of Action: Disrupting the "Cap-Snatching" Machinery

Influenza viruses, being negative-sense RNA viruses, rely on a unique mechanism known as "cap-snatching" to transcribe their genome into messenger RNA (mRNA) that can be translated by the host cell's machinery. This process is initiated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).

The cap-dependent endonuclease activity resides within the N-terminal domain of the PA subunit. The process unfolds as follows:

-

Cap Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap structure of host cell pre-mRNAs.

-

Cleavage: The endonuclease domain of the PA subunit then cleaves the host pre-mRNA approximately 10-20 nucleotides downstream from the cap.

-

Primer Synthesis: This "snatched" capped RNA fragment serves as a primer for the transcription of viral genes by the PB1 subunit.

Cap-dependent endonuclease inhibitors, including CEN-IN-6, directly target the enzymatic activity of the PA subunit. By binding to the active site of the endonuclease, these inhibitors prevent the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for transcription. This effectively halts viral gene expression and subsequent replication.

Quantitative Data Presentation

To evaluate the efficacy and selectivity of cap-dependent endonuclease inhibitors, several key quantitative parameters are determined. These include the half-maximal inhibitory concentration (IC50) against the target enzyme, the half-maximal effective concentration (EC50) in cell-based viral replication assays, and the 50% cytotoxic concentration (CC50) to assess the compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window.

While comprehensive data for CEN-IN-6 is not widely available, the following tables present representative data for other well-characterized cap-dependent endonuclease inhibitors to illustrate typical findings.

Table 1: In Vitro Endonuclease Inhibitory Activity (IC50)

| Compound | Influenza Strain | Assay Type | IC50 (nM) | Reference |

| Baloxavir Acid | Influenza A/H1N1 | FRET-based | 2.7 | [2] |

| Baloxavir Acid | Influenza A/H3N2 | FRET-based | 2.5 | [2] |

| Baloxavir Acid | Influenza B | FRET-based | 4.8 | [2] |

| Representative Compound | Influenza A | FRET-based | 14 | [3] |

Table 2: Antiviral Activity in Cell Culture (EC50)

| Compound | Influenza Strain | Cell Line | Assay Type | EC50 (nM) | Reference |

| This compound | Influenza Virus | - | - | 38.21 | [1] |

| Baloxavir Acid | Influenza A/H1N1pdm09 | MDCK | Plaque Reduction | 0.46 - 0.98 | [2] |

| Baloxavir Acid | Influenza A/H3N2 | MDCK | Plaque Reduction | 0.73 - 1.9 | [2] |

| Baloxavir Acid | Influenza B | MDCK | Plaque Reduction | 3.1 - 8.3 | [2] |

| Representative Compound | Influenza A/H1N1 | MDCK | CPE Reduction | 2100 | [3] |

Table 3: Cytotoxicity and Selectivity Index (SI)

| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Baloxavir Acid | MDCK | >40 | 0.00073 | >54,794 | [2] |

| Representative Compound | MDCK | 280 | 2.1 | 133 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize cap-dependent endonuclease inhibitors.

In Vitro Endonuclease Inhibition Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the endonuclease activity of the influenza virus PA subunit.

-

Principle: A short, single-stranded nucleic acid substrate is labeled with a fluorophore at one end and a quencher at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant influenza PA endonuclease domain.

-

FRET-based substrate (e.g., a 15-20 nucleotide RNA or DNA oligonucleotide with a 5'-fluorophore like FAM and a 3'-quencher like DABCYL).

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 1 mM MnCl2, 2 mM DTT).

-

Test compound (CEN-IN-6 or other inhibitors).

-

384-well microplate, black.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the recombinant PA endonuclease to the assay buffer.

-

Add the serially diluted test compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the FRET substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM) at regular intervals for a specified duration (e.g., 60 minutes).

-

The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to inhibit the replication of infectious virus particles.

-

Principle: A confluent monolayer of susceptible cells is infected with a known amount of influenza virus in the presence of varying concentrations of the test compound. The spread of the virus is restricted by an overlay medium containing a semi-solid substance (e.g., agarose or Avicel). Each infectious virus particle forms a localized area of cell death or cytopathic effect (CPE), known as a plaque. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza virus stock of a known titer.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Test compound (CEN-IN-6 or other inhibitors).

-

Overlay medium (e.g., containing 1.2% Avicel RC-591).

-

Fixing solution (e.g., 10% buffered formalin).

-

Staining solution (e.g., 1% crystal violet).

-

6-well or 12-well cell culture plates.

-

-

Procedure:

-

Seed MDCK cells in multi-well plates and grow to a confluent monolayer.

-

Prepare serial dilutions of the influenza virus stock.

-

Prepare serial dilutions of the test compound in infection medium.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well) in the presence of the serially diluted test compound.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the inoculum and overlay the cells with the semi-solid overlay medium containing the corresponding concentration of the test compound.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cell monolayer with crystal violet.

-

Count the number of plaques in each well.

-

The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

-

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that is toxic to host cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

MDCK cells (or other relevant cell line).

-

Cell culture medium.

-

Test compound (CEN-IN-6 or other inhibitors).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the serially diluted test compound.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

-

Conclusion

Cap-dependent endonuclease inhibitors, exemplified by compounds like CEN-IN-6, represent a promising class of antiviral agents against influenza A and B viruses. Their novel mechanism of action, which targets a critical and highly conserved viral enzyme, makes them effective against a broad range of influenza strains, including those resistant to other classes of antivirals. While specific data on CEN-IN-6 is limited, the methodologies and data presented in this guide for analogous compounds provide a robust framework for the evaluation and development of this important class of influenza therapeutics. Further research into the specific properties of CEN-IN-6 is warranted to fully elucidate its potential as a clinical candidate.

References

- 1. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 3. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Cap-Dependent Endonuclease Inhibitor-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the cap-dependent endonuclease inhibitor, designated as Cap-dependent endonuclease-IN-6. The focus is on its inhibitory activity against influenza viruses, the experimental methodologies used to determine its efficacy, and the underlying mechanism of action.

Quantitative Antiviral Activity

This compound has demonstrated inhibitory activity against influenza virus. A reported 50% effective concentration (EC50) value indicates its potency. However, publicly available data does not currently differentiate its specific activity against influenza A and influenza B virus subtypes.

To provide a comparative landscape, the following table includes the known EC50 value for this compound and representative EC50 values for a well-characterized cap-dependent endonuclease inhibitor, Baloxavir acid, against various influenza A and B strains.

| Compound | Virus Target | Strain(s) | Assay Type | EC50 Value (nM) |

| This compound | Influenza Virus | Not Specified | Not Specified | 38.21[1] |

| Baloxavir acid (S-033447) | Influenza A Virus | A(H1N1)pdm09, A(H3N2) | Plaque Reduction Assay | 0.20 - 0.99 |

| Baloxavir acid (S-033447) | Influenza B Virus | B/Victoria-lineage, B/Yamagata-lineage | Plaque Reduction Assay | 4.01 - 11.26 |

Experimental Protocols

The determination of EC50 values for anti-influenza compounds involves various in vitro assays. The following are detailed methodologies for key experiments typically cited in the evaluation of cap-dependent endonuclease inhibitors.

Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication.

Methodology:

-

Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 12-well plates and cultured to form a confluent monolayer.

-

Virus Infection: The cell monolayer is infected with a known titer of influenza virus (approximately 50 plaque-forming units per well).

-

Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound).

-

Incubation: The plates are incubated at 33°C for approximately 3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the untreated control.

-

EC50 Calculation: The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated from the dose-response curve.

Virus Yield Reduction Assay

This assay measures the reduction in the amount of infectious virus produced in the presence of an inhibitor.

Methodology:

-

Cell Seeding and Infection: MDCK cells are seeded in 96-well plates and infected with a specific multiplicity of infection (e.g., 100 TCID50 per well) of the influenza virus.

-

Compound Treatment: The infected cells are incubated with serial dilutions of the test compound.

-

Incubation: The plates are incubated at 37°C for 24 to 30 hours.

-

Supernatant Collection and Titration: The culture supernatant, containing progeny virions, is collected. The viral titer in the supernatant is determined using a TCID50 (50% tissue culture infectious dose) assay.

-

EC90 Calculation: The EC90 value, the concentration of the compound that reduces the viral yield by 90%, is calculated.

Cap-Dependent Endonuclease Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of a compound on the endonuclease activity of the viral polymerase.

Methodology:

-

Enzyme and Substrate Preparation: The influenza virus cap-dependent endonuclease, located in the PA subunit of the viral RNA polymerase, is purified. A labeled RNA substrate containing a 5' cap structure is prepared.

-

Inhibition Reaction: The purified endonuclease is incubated with the labeled RNA substrate in the presence of divalent cations (e.g., Mn2+), which are essential for its activity, and varying concentrations of the inhibitor.

-

Product Analysis: The reaction products are separated by gel electrophoresis. The cleavage of the capped RNA substrate by the endonuclease results in a specific product.

-

IC50 Calculation: The intensity of the cleavage product band is quantified. The IC50 value, the concentration of the inhibitor that reduces the endonuclease activity by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of cap-dependent endonuclease inhibitors and a typical experimental workflow for their evaluation.

Caption: Mechanism of influenza virus cap-snatching and its inhibition.

Caption: A generalized workflow for determining the in vitro antiviral efficacy of a compound.

References

An In-Depth Technical Guide to the Core of Patent CN111606928A and Cap-dependent Endonuclease-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the scientific foundation and key findings related to the inventive work disclosed in patent CN111606928A, with a specific focus on the potent antiviral compound, Cap-dependent endonuclease-IN-6. The patent describes a novel class of azacyclodiketone compounds designed to inhibit the cap-dependent endonuclease (CEN) of influenza virus, a critical enzyme for viral replication. This compound has emerged as a significant lead compound from this series, demonstrating notable inhibitory activity against the influenza virus.

The cap-dependent endonuclease is an essential component of the influenza virus polymerase complex. Its primary function is to cleave the 5' caps from host cell messenger RNAs (mRNAs), a process known as "cap-snatching." These capped fragments are then utilized as primers to initiate the transcription of viral mRNAs by the viral RNA-dependent RNA polymerase. By targeting and inhibiting this endonuclease activity, the compounds described in patent CN111606928A effectively block viral transcription and subsequent replication, representing a promising strategy for the development of novel anti-influenza therapeutics. This guide will delve into the quantitative data, experimental methodologies, and the underlying molecular interactions that define the core of this technology.

Quantitative Data Summary

The available quantitative data for this compound highlights its potent antiviral efficacy. The primary metric reported is the half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of the viral activity in vitro.

Table 1: In Vitro Antiviral Activity of this compound

| Compound | Target Virus | Assay Type | EC50 (nM) | Citation |

| This compound (Compound 13) | Influenza Virus | Not Specified | 38.21 | [1] |

Experimental Protocols

While the full text of patent CN111606928A is not publicly available, this section outlines a generalized experimental protocol for evaluating the in vitro antiviral activity of cap-dependent endonuclease inhibitors, based on standard methodologies in the field. This protocol is representative of the type of assay that would have been used to generate the EC50 value for this compound.

In Vitro Antiviral Activity Assay (General Protocol)

Objective: To determine the concentration at which a test compound inhibits viral replication by 50% (EC50) in a cell-based assay.

Materials:

-

Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research.

-

Virus: A specific strain of influenza virus (e.g., A/H1N1, A/H3N2, or Influenza B).

-

Test Compound: this compound or other compounds from the patent.

-

Control Compounds: A known influenza inhibitor (e.g., Oseltamivir, Baloxavir marboxil) as a positive control and a vehicle control (e.g., DMSO).

-

Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Assay Reagents: Trypsin (for viral activation), CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar.

-

Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), microplate reader.

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate for 24-48 hours.

-

Compound Preparation: Prepare a serial dilution of the test and control compounds in an appropriate solvent (e.g., DMSO) and then dilute further in serum-free cell culture medium.

-

Virus Preparation: Thaw a stock of influenza virus and dilute it in serum-free medium to a predetermined multiplicity of infection (MOI).

-

Infection and Treatment:

-

Wash the confluent cell monolayer with phosphate-buffered saline (PBS).

-

Add the diluted virus to the cells and incubate for 1 hour to allow for viral adsorption.

-

Remove the virus inoculum and add the serially diluted compounds to the respective wells.

-

Include wells with virus and no compound (virus control) and wells with cells and no virus or compound (cell control).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Activity:

-

Assess the cytopathic effect (CPE) of the virus on the cell monolayer.

-

Alternatively, use a cell viability assay (e.g., CellTiter-Glo®) to quantify the number of viable cells in each well. The luminescence signal is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control.

-

Plot the percentage of inhibition of viral activity against the compound concentration.

-

Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of cap-dependent endonuclease inhibitors and a typical workflow for their evaluation.

Caption: Mechanism of action of this compound.

Caption: General workflow for in vitro antiviral activity assay.

Conclusion

The information surrounding patent CN111606928A and the lead compound this compound points to a promising avenue for the development of new anti-influenza drugs. The targeted inhibition of the viral cap-dependent endonuclease is a clinically validated mechanism, and the potent in vitro activity of this compound suggests its potential as a therapeutic candidate. This technical guide has provided a summary of the available data and a framework for understanding the experimental evaluation of such compounds. Further disclosure of the full patent details and subsequent preclinical and clinical studies will be crucial in fully elucidating the therapeutic potential of this novel class of inhibitors. The continued exploration of compounds targeting the influenza virus polymerase, such as those described in this patent, is vital for addressing the ongoing threat of seasonal and pandemic influenza.

References

Cap-dependent Endonuclease-IN-6: A Technical Overview of Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-6 is an inhibitor of the viral cap-dependent endonuclease (CEN), an essential enzyme for the replication of certain viruses, including influenza.[1] The CEN facilitates a unique "cap-snatching" mechanism, where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses these capped fragments as primers to synthesize its own viral mRNAs.[2][3] This process is critical for the virus as it allows for the translation of viral proteins by the host cell machinery.[3] By targeting this viral-specific process, CEN inhibitors represent a promising class of antiviral therapeutics.[4][5] This document provides a technical guide to the target specificity and selectivity of this compound, including available quantitative data and relevant experimental methodologies.

Mechanism of Action

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[6][7] The endonuclease activity resides within the PA subunit.[6][7] The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs.[2][6] Subsequently, the endonuclease domain of the PA subunit cleaves the host mRNA 10-13 nucleotides downstream from the cap.[3][6] This capped RNA fragment then serves as a primer for the PB1 subunit to initiate transcription of the viral genome. This compound exerts its antiviral effect by inhibiting the endonuclease cleavage step, thereby preventing the synthesis of viral mRNA and subsequent viral replication.[8][9]

Quantitative Data

Currently, publicly available quantitative data for this compound is limited. The following table summarizes the known efficacy of this compound. Further studies are required to establish a comprehensive profile of its inhibitory activity against various influenza strains and its selectivity against other nucleases.

| Compound | Target | Assay Type | Value | Reference |

| This compound | Influenza Virus | Antiviral Activity | EC50 = 38.21 nM | [1] |

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the activity of cap-dependent endonuclease inhibitors. These can be adapted for the specific characterization of this compound.

In Vitro Endonuclease Inhibition Assay

This assay directly measures the inhibition of the endonuclease activity of the viral polymerase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publicacions.ub.edu [publicacions.ub.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Deep Dive into Cap-Dependent Endonuclease Inhibitors in Virology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of novel and drug-resistant viral pathogens presents a continuous challenge to global health. This has spurred the development of innovative antiviral therapeutics targeting various stages of the viral life cycle. Among these, inhibitors of cap-dependent endonucleases have emerged as a promising class of antiviral agents. This technical guide provides a comprehensive review of cap-dependent endonuclease inhibitors, focusing on their mechanism of action, therapeutic applications, and the methodologies used to evaluate their efficacy.

The Critical Role of Cap-Dependent Endonuclease in Viral Replication

Many viruses, including influenza viruses and bunyaviruses, utilize a unique mechanism known as "cap-snatching" to initiate the transcription of their own messenger RNA (mRNA).[1] This process involves the viral enzyme, cap-dependent endonuclease, which is a component of the viral RNA-dependent RNA polymerase (RdRp) complex.[2][3]

The cap-snatching process can be summarized in the following key steps:

-

Recognition and Binding: The PB2 subunit of the influenza virus polymerase binds to the 5' cap structure of host cell pre-mRNAs.[2]

-

Cleavage: The polymerase acidic (PA) subunit, which harbors the endonuclease activity, then cleaves the host mRNA 10-13 nucleotides downstream from the cap.[2][4]

-

Primer Generation: This cleavage event generates a short, capped RNA fragment that serves as a primer for the synthesis of viral mRNA.[1]

-

Viral mRNA Synthesis: The viral polymerase, specifically the PB1 subunit, then uses this capped primer to initiate transcription of the viral genome, producing viral mRNAs that can be translated by the host cell's ribosomes.[3]

By hijacking the host cell's capped mRNAs, the virus ensures that its own mRNAs are efficiently translated into the proteins necessary for viral replication and the assembly of new virions.

Mechanism of Action of Cap-Dependent Endonuclease Inhibitors

Cap-dependent endonuclease inhibitors are designed to specifically target and disrupt the cap-snatching mechanism, thereby halting viral replication. These small molecule inhibitors typically work by binding to the active site of the endonuclease domain on the PA subunit of the viral polymerase.[5] This binding is often facilitated by the chelation of essential divalent metal ions, such as manganese (Mn2+), which are critical for the enzyme's catalytic activity. By occupying the active site, these inhibitors prevent the endonuclease from cleaving host cell mRNAs, thus depriving the virus of the primers it needs for transcription.

Key Cap-Dependent Endonuclease Inhibitors

The most prominent example of a clinically approved cap-dependent endonuclease inhibitor is Baloxavir Marboxil (trade name Xofluza®).[5] Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid , in the body.[6] It has demonstrated potent activity against both influenza A and B viruses, including strains resistant to other classes of antiviral drugs like neuraminidase inhibitors.[6]

Beyond baloxavir, research is ongoing to identify and develop other novel cap-dependent endonuclease inhibitors with broad-spectrum activity. Studies have identified compounds with activity against not only influenza viruses but also against bunyaviruses, such as Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus.[7][8]

Quantitative Efficacy of Cap-Dependent Endonuclease Inhibitors

The in vitro efficacy of cap-dependent endonuclease inhibitors is typically quantified using two key metrics: the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).

-

IC50: Represents the concentration of an inhibitor required to reduce the activity of the isolated endonuclease enzyme by 50%.

-

EC50: Represents the concentration of an inhibitor required to reduce viral replication in cell culture by 50%.

The following tables summarize the reported IC50 and EC50 values for various cap-dependent endonuclease inhibitors against different viruses.

| Inhibitor | Virus Strain | IC50 (nM) | Reference |

| Baloxavir Acid | Influenza A (H1N1)pdm09 | 0.28 (median) | [9] |

| Baloxavir Acid | Influenza A (H3N2) | 0.16 (median) | [9] |

| Baloxavir Acid | Influenza B (Victoria) | 3.42 (median) | [9] |

| Baloxavir Acid | Influenza B (Yamagata) | 2.43 (median) | [9] |

| Compound A | Lymphocytic Choriomeningitis Virus (LCMV) | >500-1000-fold lower than Ribavirin | [7] |

| Compound B | Lymphocytic Choriomeningitis Virus (LCMV) | >500-1000-fold lower than Ribavirin | [7] |

| Compound C | Lymphocytic Choriomeningitis Virus (LCMV) | >500-1000-fold lower than Ribavirin | [7] |

| Compound D | Lymphocytic Choriomeningitis Virus (LCMV) | >500-1000-fold lower than Ribavirin | [7] |

| Inhibitor | Virus Strain | EC50 (nM) | Reference |

| Baloxavir Acid | Influenza A(H1N1)pdm09 | 0.7 ± 0.5 | [10] |

| Baloxavir Acid | Influenza A(H3N2) | 1.2 ± 0.6 | [10] |

| Baloxavir Acid | Influenza B (Victoria lineage) | 7.2 ± 3.5 | [10] |

| Baloxavir Acid | Influenza B (Yamagata lineage) | 5.8 ± 4.5 | [10] |

| Compound A | Junin Virus (JUNV) | >500-1000-fold lower than Ribavirin | [7] |

| Compound B | Junin Virus (JUNV) | >500-1000-fold lower than Ribavirin | [7] |

| Compound C | Junin Virus (JUNV) | >500-1000-fold lower than Ribavirin | [7] |

| Compound D | Junin Virus (JUNV) | >500-1000-fold lower than Ribavirin | [7] |

Detailed Experimental Protocols

Accurate and reproducible evaluation of cap-dependent endonuclease inhibitors relies on robust experimental assays. The following are detailed methodologies for two key experiments.

Cap-Dependent Endonuclease Activity Assay (FRET-based)

This assay directly measures the enzymatic activity of the viral endonuclease and its inhibition by test compounds using Förster Resonance Energy Transfer (FRET).

Materials:

-

Purified recombinant cap-dependent endonuclease enzyme.

-

FRET-based substrate: A short single-stranded RNA or DNA oligonucleotide labeled with a fluorophore at one end and a quencher at the other.[11][12]

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5-8.0, 1 mM MnCl2, 1 mM DTT).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

384-well microplates, black, low-volume.

-

Fluorescence plate reader.

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a positive control inhibitor (e.g., baloxavir acid) and a negative control (solvent only).

-

Reaction Setup: In each well of the microplate, add the following in order:

-

Assay buffer.

-

Test compound dilution or control.

-

Purified endonuclease enzyme.

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

-

Initiation of Reaction: Add the FRET-based substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader. The excitation and emission wavelengths should be appropriate for the specific fluorophore-quencher pair used. Cleavage of the substrate by the endonuclease will separate the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Plot the reaction velocity against the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Viral Replication Assay (Plaque Reduction Assay)

This cell-based assay determines the ability of a compound to inhibit viral replication and the formation of viral plaques in a cell monolayer.[13][14][15]

Materials:

-

Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Virus stock with a known titer (Plaque Forming Units/mL).

-

Test compounds dissolved in cell culture medium.

-

Overlay medium (e.g., cell culture medium containing 0.5-1.2% low-melting-point agarose or methylcellulose).

-

Staining solution (e.g., crystal violet solution).

-

6-well or 12-well cell culture plates.

Methodology:

-

Cell Seeding: Seed the host cells into the wells of the culture plates and incubate until they form a confluent monolayer.

-

Compound Treatment and Virus Infection:

-

Prepare serial dilutions of the test compounds in serum-free cell culture medium.

-

Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

-

Add the compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Add a standardized amount of virus (e.g., 50-100 PFU per well) to all wells except the cell-only control.

-

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

-

Overlay Application:

-

Gently aspirate the virus-compound inoculum from the wells.

-

Add the overlay medium (containing the respective compound concentrations) to each well. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

-

-

Incubation: Incubate the plates at 37°C for 2-4 days, or until visible plaques are formed in the virus-only control wells.

-

Plaque Visualization and Counting:

-

Fix the cells with a fixative solution (e.g., 10% formalin).

-

Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet). The viable cells will be stained, while the areas of cell death caused by viral replication (plaques) will remain clear.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

-

Plot the percentage of plaque reduction against the compound concentration.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Mechanism of influenza virus cap-snatching and its inhibition.

Caption: Workflow for screening cap-dependent endonuclease inhibitors.

Caption: Host signaling pathways manipulated by influenza virus.

Conclusion and Future Directions

Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, particularly for influenza. Their novel mechanism of action provides an effective treatment option, even against strains resistant to older drugs. The continued exploration of this class of inhibitors holds promise for the development of broad-spectrum antivirals that could be effective against a range of emerging and re-emerging viral threats. Future research will likely focus on identifying new chemical scaffolds for endonuclease inhibitors, understanding and overcoming resistance mechanisms, and evaluating their efficacy in combination with other antiviral agents.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza A virus - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 14. bioagilytix.com [bioagilytix.com]

- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for Cap-Dependent Endonuclease-IN-6 In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus cap-dependent endonuclease (CEN), a crucial component of the viral RNA polymerase complex, is responsible for the "cap-snatching" mechanism required for viral mRNA transcription. This process involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs.[1][2] The essential nature of this enzyme makes it a prime target for the development of novel antiviral therapeutics. Cap-dependent endonuclease-IN-6 is an inhibitor of this enzyme and has demonstrated antiviral activity against the influenza virus.[3] This document provides a detailed protocol for determining the in vitro antiviral efficacy of this compound and similar compounds using a plaque reduction assay.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of various cap-dependent endonuclease inhibitors against influenza viruses.

| Compound | Assay Type | Virus Strain(s) | IC50/EC50 | Reference |

| This compound | Cell-based assay | Influenza virus | EC50 = 38.21 nM | [3] |

| Baloxavir acid (S-033447) | Plaque Reduction Assay | Influenza A (various) | EC50 = 0.20 - 0.99 nM | [4] |

| Baloxavir acid (S-033447) | Plaque Reduction Assay | Influenza B (various) | EC50 = 4.01 - 11.26 nM | [4] |

| Baloxavir acid (BXA) | Enzymatic Assay | Influenza A CEN | IC50 = 7.45 µM | [5] |

| Compound 71 | Enzymatic Assay | Influenza A CEN | IC50 = 14 nM | [6] |

| Compound 71 | Cell Viability Assay | H1N1 influenza A | EC50 = 2.1 µM | [6] |

| RO-7 | Plaque Reduction Assay | Influenza A and B | Nanomolar to sub-micromolar EC50s | [7] |

| Lifitegrast | Gel-based Endonuclease Assay | Influenza PAN | IC50 = 32.82 µM | [8] |

Experimental Protocols

Plaque Reduction Assay for Antiviral Efficacy

This protocol is designed to determine the 50% effective concentration (EC50) of this compound by measuring the reduction in viral plaque formation in a cell culture system.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Penicillin-Streptomycin solution

-

Influenza virus stock (e.g., A/WSN/33)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Avicel or Agarose

-

Crystal Violet solution

-

Phosphate Buffered Saline (PBS)

-

12-well cell culture plates

Procedure:

-

Cell Seeding:

-

Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the MDCK cells into 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).[4]

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of the compound in infection medium (DMEM with 1% Penicillin-Streptomycin and without FBS).

-

-

Virus Infection:

-

Wash the confluent MDCK cell monolayer twice with PBS.

-

Infect the cells with influenza virus at a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.[4]

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Compound Treatment:

-

After the incubation period, remove the virus inoculum and wash the cells with PBS.

-

Add 1 mL of the serially diluted this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

-

Overlay and Incubation:

-

Overlay the cells with a mixture of 2X DMEM and 1.2% Avicel or 0.6% agarose containing the respective concentrations of the test compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed.[4]

-

-

Plaque Visualization and Counting:

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with 0.5% crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway: Influenza Virus Cap-Snatching and Inhibition

Caption: Influenza virus cap-snatching mechanism and its inhibition.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for the in vitro plaque reduction assay.

References

- 1. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor | Encyclopedia MDPI [encyclopedia.pub]

Application Notes and Protocols for Cap-dependent Endonuclease-IN-6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-6 is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral mRNA transcription through a process known as "cap-snatching."[1][2] By targeting this mechanism, which is absent in host cells, this compound presents a selective approach for antiviral research and development.[3] These application notes provide detailed protocols for the utilization of this compound in a cell culture setting to evaluate its antiviral efficacy and cytotoxicity.

Product Information

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 2489248-15-7 | [4] |

| Molecular Formula | C23H21N3O3S | [4] |

| Molecular Weight | 419.50 g/mol | [4] |

| EC50 (Influenza Virus) | 38.21 nM | [2] |

| Storage (Powder) | -20°C for 2 years | [4] |

| Storage (in DMSO) | -80°C for 6 months | [4] |

Mechanism of Action: Inhibition of Cap-Snatching

Influenza virus, a negative-sense RNA virus, utilizes a unique mechanism called "cap-snatching" to initiate the transcription of its genome.[5] The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is central to this process.[6] The PB2 subunit binds to the 5' cap of host cell pre-mRNAs, which are then cleaved 10-13 nucleotides downstream by the endonuclease activity of the PA subunit.[5][7] These capped RNA fragments serve as primers for the synthesis of viral mRNA, which is carried out by the PB1 subunit.[8] this compound specifically inhibits the endonuclease activity of the PA subunit, thereby preventing the generation of capped primers and halting viral transcription.[9][10]

Caption: Inhibition of the influenza virus cap-snatching mechanism by this compound.

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

-

Based on the molecular weight (419.50 g/mol ), prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in an appropriate volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months.[4]

Workflow for Antiviral and Cytotoxicity Assays

Caption: General workflow for assessing the antiviral activity and cytotoxicity of this compound.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin)

-

Influenza virus stock of known titer

-

This compound

-

Overlay medium (e.g., 2X MEM with 1.2% agarose)

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to 90-100% confluency.

-

Prepare serial dilutions of this compound in infection medium.

-

Wash the cell monolayers with PBS.

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the different concentrations of this compound or a vehicle control (DMSO) in overlay medium to the respective wells.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well and calculate the EC50 value.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells to determine the concentration of the inhibitor that reduces cell viability by 50% (CC50).

Materials:

-

MDCK cells (or other appropriate cell line)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed MDCK cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the cells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50 value.

Data Presentation

Table 2: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Cell Line | Virus Strain | Value | Reference |

| EC50 | Not specified | Influenza Virus | 38.21 nM | [2] |

| CC50 | To be determined | Not applicable | - | - |

| Selectivity Index (SI = CC50/EC50) | To be determined | Not applicable | - | - |

Conclusion

This compound is a potent and selective inhibitor of influenza virus replication. The provided protocols offer a framework for researchers to investigate its antiviral properties and cytotoxic profile in a cell culture setting. Accurate determination of both EC50 and CC50 values will enable the calculation of the selectivity index, a critical parameter for evaluating the therapeutic potential of antiviral compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Synergistic Antiviral Activity of S-033188/S-033447, a Novel Inhibitor of Influenza Virus Cap-Dependent Endonuclease, in Combination with Neuraminidase Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]

- 4. Influenza virus plaque assay [protocols.io]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. MTT assay protocol | Abcam [abcam.com]

Application Notes and Protocols for Cap-dependent Endonuclease-IN-6 in Influenza Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-6 is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), a critical enzyme for viral replication. The influenza virus utilizes a unique "cap-snatching" mechanism to initiate the transcription of its genome. This process involves the viral RNA-dependent RNA polymerase (RdRp) complex binding to the 5' cap of host cell pre-mRNAs and cleaving them 10-13 nucleotides downstream. These capped fragments are then used as primers for the synthesis of viral mRNAs. The CEN activity resides within the polymerase acidic (PA) subunit of the RdRp complex. By targeting this essential enzymatic function, this compound effectively blocks viral transcription and subsequent replication, making it a valuable tool for influenza virus research and antiviral drug development.

This document provides detailed application notes and protocols for the use of this compound in various experimental settings to study influenza virus replication and to evaluate its potential as an antiviral agent.

Mechanism of Action: The Cap-Snatching Pathway

The influenza virus RdRp is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The cap-snatching mechanism is a coordinated process involving all three subunits:

-

Cap Binding: The PB2 subunit recognizes and binds to the 5' cap structure (m7GpppN) of host cell pre-mRNAs.

-

Endonucleolytic Cleavage: The PA subunit, which contains the cap-dependent endonuclease active site, cleaves the host pre-mRNA downstream of the cap, generating a short, capped RNA primer.

-

Primer Utilization and Transcription: This capped primer is then directed to the polymerase active site in the PB1 subunit, where it is used to initiate the transcription of the viral RNA genome into viral mRNA.

This compound exerts its antiviral effect by directly inhibiting the endonuclease activity of the PA subunit, thereby preventing the generation of capped primers and halting viral mRNA synthesis.

Quantitative Data

The inhibitory potency of this compound has been determined in cell-based antiviral assays. While specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this particular compound are not publicly available in the searched literature, the EC50 (half-maximal effective concentration) has been reported. For comparison, typical ranges for other potent cap-dependent endonuclease inhibitors are provided.

| Parameter | Value | Compound | Assay Type | Cell Line | Influenza Strain | Reference |

| EC50 | 38.21 nM | This compound | Antiviral Activity Assay | Not Specified | Not Specified | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for evaluating influenza cap-dependent endonuclease inhibitors and can be adapted for use with this compound.

In Vitro Cap-Dependent Endonuclease (CEN) Activity Assay

This assay directly measures the inhibitory effect of a compound on the endonuclease activity of the influenza virus PA subunit.

Workflow:

Materials:

-

Purified recombinant influenza virus PA subunit

-

This compound

-

Fluorescently labeled capped RNA substrate (e.g., 5'-FAM-labeled capped RNA oligonucleotide)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM MnCl2, 5 mM MgCl2, 5 mM DTT)

-

Quenching solution (e.g., EDTA)

-

Denaturing polyacrylamide gel or fluorescence polarization reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in reaction buffer.

-

Pre-incubation: In a microplate, mix the purified PA subunit with varying concentrations of this compound or a vehicle control. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Add the fluorescently labeled capped RNA substrate to initiate the endonuclease reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching solution containing EDTA, which chelates the divalent cations required for endonuclease activity.

-

Analysis:

-

Gel-based: Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis. The uncleaved substrate and cleaved fragments can be visualized and quantified using a fluorescence imager.

-

Fluorescence Polarization (FP): If using an appropriate FP-based assay, measure the change in fluorescence polarization. Cleavage of the fluorescently labeled substrate results in a decrease in polarization.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit influenza virus replication in a cell culture model by quantifying the reduction in viral plaque formation.

Workflow:

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock of a known titer

-

This compound

-

Cell culture medium (e.g., DMEM) with supplements

-

Infection medium (e.g., DMEM with BSA and TPCK-trypsin)

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

-

Formalin for fixing

Procedure:

-

Cell Seeding: Seed MDCK cells in multi-well plates (e.g., 6-well or 12-well) and incubate until they form a confluent monolayer.

-

Virus Infection: Wash the cell monolayer and infect with a standardized amount of influenza virus (e.g., 50-100 plaque-forming units [PFU] per well). Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound or a vehicle control.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for the formation of viral plaques.

-

Plaque Visualization:

-

Fix the cells with formalin.

-

Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

-

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

In Vivo Efficacy Study in a Mouse Model of Influenza Infection

This protocol outlines a general procedure to evaluate the in vivo antiviral efficacy of this compound in a mouse model.

Workflow:

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

-

Mouse-adapted influenza virus strain

-

This compound formulated for in vivo administration

-

Vehicle control

-

Anesthesia

-

Equipment for intranasal inoculation, weighing, and sample collection

Procedure:

-

Acclimatization and Grouping: Acclimatize mice to the facility for at least one week. Randomly assign mice to treatment groups (e.g., different doses of this compound, placebo/vehicle control, and a non-infected control group).

-

Infection: Lightly anesthetize the mice and infect them intranasally with a predetermined lethal dose (e.g., LD90) of a mouse-adapted influenza virus.

-

Treatment: Administer this compound or the vehicle control according to the desired regimen (prophylactic: before infection; therapeutic: after infection). The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's formulation and pharmacokinetic properties.

-

Monitoring: Monitor the mice daily for a set period (e.g., 14 days) for:

-

Survival: Record the number of surviving animals in each group.

-

Body Weight: Weigh each mouse daily as an indicator of morbidity.

-

Clinical Signs: Score clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing).

-

-

Viral Load Determination (Optional): At specific time points post-infection, euthanize a subset of mice from each group and collect lung tissue. Homogenize the lung tissue and determine the viral titer using a plaque assay or TCID50 assay on MDCK cells.

-

Data Analysis:

-

Compare survival curves between treatment and placebo groups using Kaplan-Meier analysis.

-

Analyze changes in body weight and clinical scores over time.

-

Compare lung viral titers between groups.

-

Conclusion

This compound is a promising tool for influenza virus research. Its targeted inhibition of the viral cap-snatching mechanism provides a specific mode of action for dissecting the viral replication cycle. The protocols provided herein offer a framework for researchers to utilize this inhibitor in in vitro and in vivo studies to further understand influenza virus biology and to advance the development of novel antiviral therapeutics.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions based on their specific laboratory settings, equipment, and reagents. All work with live influenza virus must be conducted in an appropriate biosafety level facility with adherence to institutional and national safety guidelines.

References

Application Notes and Protocols for Cell-Based Screening of Cap-Dependent Endonuclease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cap-dependent endonuclease, an essential enzyme for the replication of influenza viruses and other segmented negative-sense RNA viruses, represents a prime target for novel antiviral therapeutics. This enzyme, a component of the viral RNA-dependent RNA polymerase (RdRp) complex, cleaves the 5' cap from host pre-mRNAs in a process known as "cap-snatching." These capped fragments are then used as primers to initiate the transcription of viral mRNAs.[1][2] Inhibition of this endonuclease activity effectively halts viral replication. Baloxavir marboxil, a clinically approved antiviral, validates the therapeutic potential of targeting this enzyme.[3][4]

These application notes provide an overview of robust cell-based assays for screening and characterizing inhibitors of cap-dependent endonuclease. Detailed protocols for key methodologies are provided to enable researchers to establish these assays in their own laboratories for drug discovery and virological surveillance.

Mechanism of Action: Cap-Dependent Endonuclease

The influenza virus RdRp is a heterotrimeric complex composed of three subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2).[5] The cap-snatching mechanism involves a coordinated effort between these subunits. The PB2 subunit recognizes and binds to the 5' cap of host cell pre-mRNAs.[5] Subsequently, the endonuclease active site, located in the PA subunit, cleaves the host mRNA 10-13 nucleotides downstream from the cap.[2][6] The resulting capped RNA fragment serves as a primer for the PB1 subunit, which carries out the RNA-dependent RNA polymerase activity to synthesize viral mRNA.[7] Inhibitors of the cap-dependent endonuclease, such as baloxavir acid (the active metabolite of baloxavir marboxil), typically chelate the divalent metal ions (Mg²⁺ or Mn²⁺) in the PA active site, thereby blocking its enzymatic function.[8]

Cell-Based Assay Methodologies

Several cell-based assays can be employed to screen for and characterize cap-dependent endonuclease inhibitors. The choice of assay depends on the desired throughput, sensitivity, and the stage of the drug discovery process.

Plaque Reduction Assay

This is a classic virology assay that measures the ability of a compound to inhibit the production of infectious virus particles, which is visualized by a reduction in the number of plaques (zones of cell death) in a monolayer of susceptible cells.

Focus Reduction Assay (FRA)

Similar to the plaque reduction assay, the FRA detects infected cells by immunostaining for a viral antigen, typically the nucleoprotein (NP). This method is useful for viruses that do not form clear plaques and can offer higher throughput than traditional plaque assays.[9]

Reporter Gene Assays

These assays utilize engineered cell lines or viral vectors that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of the viral polymerase.[10][11][12] Inhibition of the endonuclease activity leads to a decrease in reporter gene expression, which can be quantified rapidly and with high sensitivity.

Neuraminidase (NA) Activity-Based Assays

A recently developed high-throughput method, the Influenza Replication Inhibition Neuraminidase-based Assay (IRINA), measures the enzymatic activity of newly expressed neuraminidase on the surface of infected cells as a surrogate for viral replication.[13][14] This assay streamlines the process by eliminating the need for immunostaining or imaging.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various cap-dependent endonuclease inhibitors against different influenza virus strains.

Table 1: Antiviral Activity of Baloxavir Acid

| Virus Strain | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |

| A(H1N1)pdm09 | MDCK | Plaque Reduction | 54-fold higher for I38T mutant | [9] |

| A(H1N1)pdm09 | MDCK | Focus Reduction | 44-fold higher for I38T mutant | [9] |

| A(H3N2) | MDCK | Plaque Reduction | Varies by strain | [3] |

| Influenza B | MDCK | Plaque Reduction | Varies by strain | [3] |

| A(H1N1)pdm09 | MDCK-SIAT1 | IRINA | ~0.006–111 (inhibition range) | [13] |

Table 2: Antiviral Activity of BPR3P0128

| Virus Strain | Cell Line | Assay Type | IC50 (nM) | Reference |

| Influenza A | MDCK | Cytopathic Effect Inhibition | 51 - 190 | [2][7] |

| Influenza B | MDCK | Cytopathic Effect Inhibition | 51 - 190 | [2][15] |

Table 3: Antiviral Activity of Novel Endonuclease Inhibitors

| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| RO-7 | Influenza A & B | MDCK | Plaque/Yield Reduction | Nanomolar to submicromolar | [5] |

| Compound I-4 | Influenza A (H1N1) | - | Endonuclease Inhibition | 3.29 (IC50) | [4] |

| Compound II-2 | Influenza A (H1N1) | - | Endonuclease Inhibition | 1.46 (IC50) | [4] |

| Baloxavir | Influenza A (H1N1) | - | Endonuclease Inhibition | 7.45 (IC50) | [4] |

Experimental Protocols

Protocol 1: Plaque Reduction Assay

This protocol is adapted from methodologies described for influenza virus inhibitor testing.[2][15]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

6-well tissue culture plates

-

Influenza virus stock of known titer (PFU/mL)

-

Test compounds serially diluted

-

Agarose (low melting point)

-

Crystal Violet staining solution (1% w/v in 20% ethanol)

-

Formaldehyde (10% in PBS)

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well). Incubate overnight at 37°C with 5% CO₂.

-

Virus Preparation: On the day of the experiment, prepare serial dilutions of the test compounds in serum-free DMEM. Mix the diluted compounds with an equal volume of influenza virus diluted to provide approximately 60 plaque-forming units (PFU) per well.

-